molecular formula C32H44N4O4 B3097725 tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate CAS No. 1315619-65-8

tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate

Cat. No.: B3097725
CAS No.: 1315619-65-8
M. Wt: 548.7
InChI Key: PXIBDNHDXAMOPF-NXVVXOECSA-N
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Description

The compound is a derivative of N-Boc piperazine . Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .


Synthesis Analysis

The preparation of a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .


Molecular Structure Analysis

The crystal and molecular structure of a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been reported . The title compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and molecular structure of derivatives similar to the specified compound have been extensively studied. For example, research on the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been reported, demonstrating typical bond lengths and angles for this class of piperazine-carboxylate compounds (Mamat, Flemming, & Köckerling, 2012).

Potential Applications

The research applications of such compounds span various fields, including materials science, chemistry, and potentially pharmacology. For instance, derivatives have been investigated for their anti-malarial activity (Cunico et al., 2009) and as potential anticorrosive agents for carbon steel in harsh environments (Praveen et al., 2021). Additionally, their use in the synthesis of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors has been explored, indicating a broad range of potential pharmacological applications (Chonan et al., 2011).

Properties

IUPAC Name

tert-butyl 4-[2-[(Z)-2-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]ethenyl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O4/c1-31(2,3)39-29(37)35-21-17-33(18-22-35)27-13-9-7-11-25(27)15-16-26-12-8-10-14-28(26)34-19-23-36(24-20-34)30(38)40-32(4,5)6/h7-16H,17-24H2,1-6H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIBDNHDXAMOPF-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=CC3=CC=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2/C=C\C3=CC=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate
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tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate

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